1-(5-(3-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Description
1-(5-(3-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, also known as FMPEP-d4, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.
Scientific Research Applications
Fluorescent Chemosensors
Compounds with complex structures, including those related to 1-(5-(3-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, have been explored for their potential as fluorescent chemosensors. These chemosensors can detect a wide range of analytes, including metal ions and neutral molecules, demonstrating high selectivity and sensitivity. The development and application of fluorescent chemosensors based on such compounds can be pivotal in environmental monitoring, biological assays, and medical diagnostics (Roy, 2021).
Antioxidant Properties
Research on chromones and their derivatives has highlighted the antioxidant potential of these compounds, capable of neutralizing active oxygen and inhibiting cell impairment processes. Given the structural complexity of this compound, it may also exhibit antioxidant properties that could be relevant in the development of therapeutic agents for diseases associated with oxidative stress (Yadav et al., 2014).
Synthetic Methodologies
The synthesis of complex organic compounds is a crucial aspect of chemical research, providing the necessary foundation for the development of pharmaceuticals, agrochemicals, and materials science. Studies focused on practical synthetic methodologies for compounds with challenging structures can inform approaches to synthesizing this compound and similar molecules. Research in this area aims to improve yield, reduce costs, and minimize environmental impact (Qiu et al., 2009).
properties
IUPAC Name |
1-[3-(3-fluorophenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12(22)21-18(14-6-3-7-15(19)9-14)11-17(20-21)13-5-4-8-16(10-13)23-2/h3-10,18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYFJKMKBVXPNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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